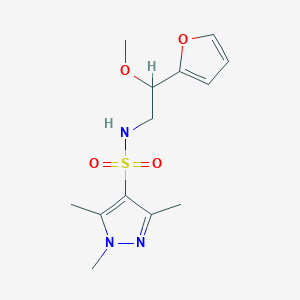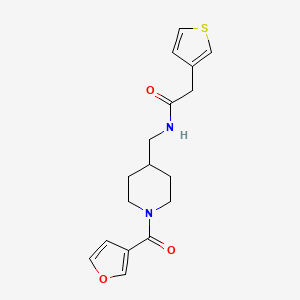
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as Furosemide, is a well-known diuretic drug used to treat hypertension and edema. The chemical structure of Furosemide is composed of a furan ring, a piperidine ring, and a thiophene ring, which are connected to an acetamide group. In recent years, Furosemide has gained attention in the scientific community due to its potential applications in scientific research.
科学的研究の応用
Chemical Synthesis and Structural Analysis
A significant area of research involving N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide relates to its chemical synthesis and the evaluation of its structural properties. Studies have described the synthesis of related compounds, highlighting the importance of specific functional groups for biological activity. For instance, compounds with similar structural motifs have been synthesized to evaluate their histamine H2 receptor antagonistic activity and gastroprotective action, showcasing the relevance of heteroaromatic rings and thioether functions in medicinal chemistry (Hirakawa et al., 1998). Other research efforts have focused on modifying the piperidine ring, demonstrating the synthesis efficiency and potential for creating novel therapeutic agents (Ojo, 2012).
Pharmacological Applications
Research on compounds structurally related to N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide has also explored pharmacological applications. Some compounds have been evaluated for their potential in treating depression and addiction disorders, showing promising results as κ-opioid receptor antagonists (Grimwood et al., 2011). Additionally, novel derivatives have been assessed for antidepressant and antianxiety activities, revealing significant therapeutic potential (Kumar et al., 2017).
Biological Activity and Therapeutic Potential
Further studies have extended to the synthesis and biological activity evaluation of derivatives, with specific attention to their binding interactions with DNA and proteins. These interactions are crucial for understanding the therapeutic potential of such compounds in various medical applications, including cancer treatment (Raj, 2020). Research has also delved into the design and synthesis of novel derivatives to explore their pharmacological effects, emphasizing the importance of molecular modifications to enhance therapeutic efficacy (Barlow et al., 1991).
特性
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-16(9-14-4-8-23-12-14)18-10-13-1-5-19(6-2-13)17(21)15-3-7-22-11-15/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOYDMJYLVUNCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CSC=C2)C(=O)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-(thiophen-3-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

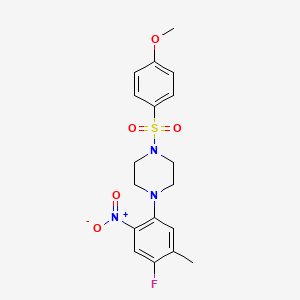
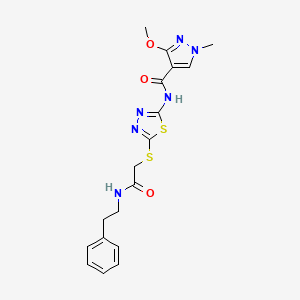
![N-[1-(1-pentylbenzimidazol-2-yl)-2-phenylethyl]acetamide](/img/structure/B2414245.png)
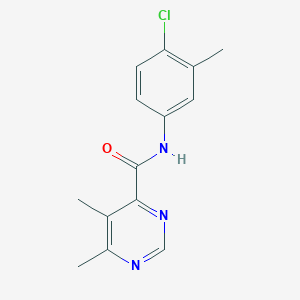
![3-(4-methoxyphenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2414247.png)
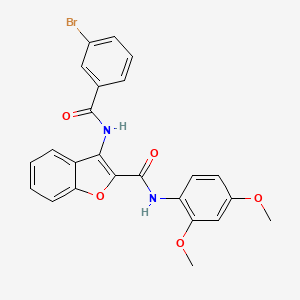
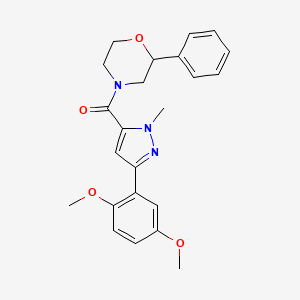
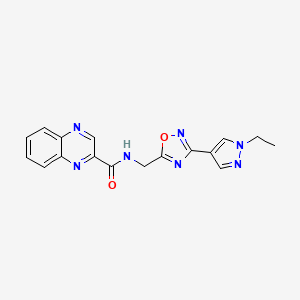
![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate;hydrochloride](/img/structure/B2414255.png)
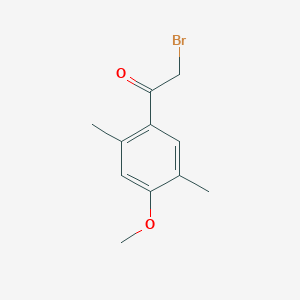

![4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2414263.png)
